N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, a methoxyphenyl-pyridazinyl group, and a sulfanyl-acetamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-methoxyphenylhydrazine with a suitable diketone under acidic conditions.
Formation of the Chloro-Methoxyphenyl Intermediate: The chloro-methoxyphenyl intermediate can be synthesized by reacting 5-chloro-2-methoxyaniline with acetic anhydride.
Coupling Reaction: The final compound is formed by coupling the pyridazinyl intermediate with the chloro-methoxyphenyl intermediate in the presence of a suitable base and a sulfanylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Antagonism: Binding to a receptor and blocking its interaction with its natural ligand.
Signal Transduction Modulation: Interfering with intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: can be compared to other acetamide derivatives with similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-15-6-3-13(4-7-15)16-8-10-20(24-23-16)28-12-19(25)22-17-11-14(21)5-9-18(17)27-2/h3-11H,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRXOGNFFWXJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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